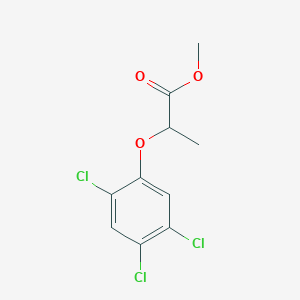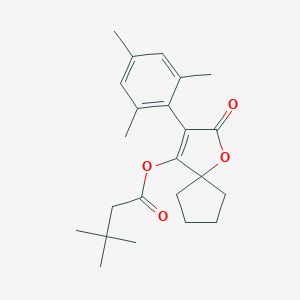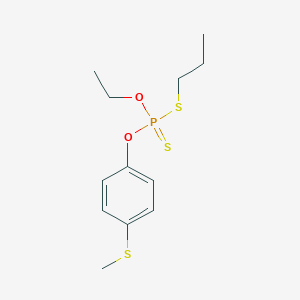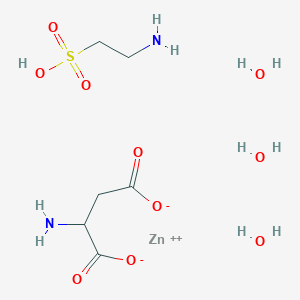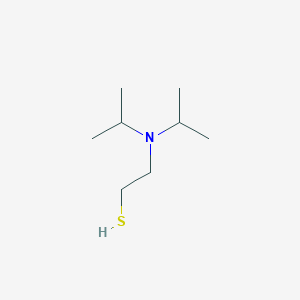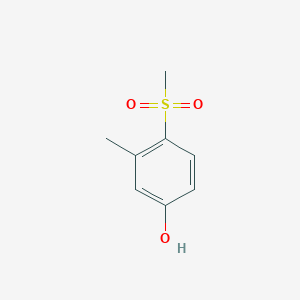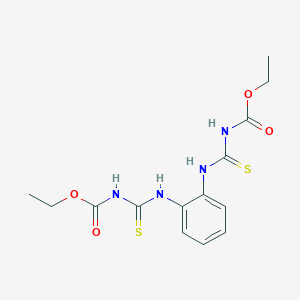
Thiophanate
Vue d'ensemble
Description
Le thiophanate est un fongicide systémique à large spectre appartenant à la classe des benzimidazoles. Il est largement utilisé en agriculture pour lutter contre diverses maladies fongiques sur des cultures telles que le blé, le riz, le coton, les légumes et les fruits. Le this compound est connu pour sa capacité à inhiber la synthèse de la β-tubuline, qui est essentielle à la division cellulaire fongique .
Applications De Recherche Scientifique
Thiophanate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
This compound, specifically this compound-methyl, is a systemically active benzimidazole fungicide . Its primary target is the synthesis of β-tubulin , a protein that is crucial for the formation of the microtubule network within cells. This network is essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
This compound-methyl inhibits the synthesis of β-tubulin . By doing so, it disrupts the formation of the microtubule network, leading to impaired cell division and growth . This is particularly detrimental to fungi, as it prevents their proliferation and spread, thereby acting as an effective fungicide .
Biochemical Pathways
The inhibition of β-tubulin synthesis disrupts the normal functioning of the cell’s microtubule network . This network is involved in various biochemical pathways, including those related to cell division, intracellular transport, and the maintenance of cell shape . By disrupting these pathways, this compound-methyl effectively halts the growth and spread of fungi .
Pharmacokinetics
This compound-methyl is rapidly excreted, with approximately 47% in urine and approximately 40% in bile within 48 hours of administration . It is widely distributed, with the highest levels found in the liver and thyroid . The major urinary metabolite is 5-hydroxycarbendazim sulfate (5-OH-MBC-S), and the major faecal metabolites are 4-hydroxythis compound-methyl, 5-OH-MBC-S, and carbendazim . There is no potential for accumulation .
Result of Action
The primary result of this compound-methyl’s action is the inhibition of fungal growth and proliferation . This is achieved through the disruption of β-tubulin synthesis and, consequently, the impairment of the microtubule network . This leads to a halt in cell division and growth, effectively controlling the spread of fungi .
Action Environment
This compound-methyl has a low aqueous solubility and low volatility . Its efficacy can be influenced by environmental factors such as temperature, humidity, and pH, as well as the presence of other substances in the environment . .
Safety and Hazards
Orientations Futures
The detection of food safety and quality is very significant throughout the food supply . Stable dual-emission copper-modified fluorescent carbon dots (Cu-CDs) were successfully synthesized by a simple and environment-friendly hydrothermal, which was used for the real-time detection of pesticide residues in agricultural products .
Analyse Biochimique
Biochemical Properties
This compound interacts with β-tubulin, inhibiting its synthesis . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth in fungi.
Cellular Effects
This compound’s primary cellular effect is the disruption of cell division. By inhibiting β-tubulin synthesis, it prevents the formation of the mitotic spindle necessary for chromosome separation during cell division . This leads to cell cycle arrest and ultimately cell death in fungi.
Molecular Mechanism
This compound’s mechanism of action involves binding to β-tubulin and inhibiting its polymerization . This prevents the formation of microtubules, leading to disruption of various cellular processes, including cell division.
Temporal Effects in Laboratory Settings
This compound is rapidly and almost completely absorbed after oral administration, with approximately 47% excreted in urine and approximately 40% in bile within 48 hours of administration . Its plasma half-lives were found to be between 1.6 and 2.8 hours .
Metabolic Pathways
This compound is metabolized in the body, with the major urinary metabolite being 5-hydroxycarbendazim sulfate . Minor metabolites include 4- and 5-hydroxythis compound-methyl .
Transport and Distribution
This compound is widely distributed in the body, with the highest levels found in the liver and thyroid . It is rapidly excreted, suggesting efficient transport mechanisms.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le thiophanate est synthétisé en utilisant un procédé en plusieurs étapes impliquant la réaction du thiocyanate de sodium, du chloroformate de méthyle, de la N,N-diméthylaniline et de l'o-phénylènediamine. La réaction se produit généralement dans un solvant organique polaire tel que l'acétate d'éthyle ou le dichloroéthane dans des conditions anhydres .
Méthodes de production industrielle : En milieu industriel, la préparation du this compound implique l'utilisation de solvants hydrosolubles pour réduire les besoins en eau, ce qui permet d'économiser de l'énergie et de réduire les déchets. Le procédé comprend des étapes de neutralisation et de centrifugation pour recycler les eaux usées, ce qui le rend plus respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions : Le thiophanate subit diverses réactions chimiques, notamment :
Substitution : Le this compound peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de divers dérivés.
Réactifs et conditions courants :
Oxydation : Le chlorure de fer(III) est couramment utilisé comme oxydant.
Hydrolyse : Les conditions alcalines, telles qu'une solution d'hydroxyde de sodium, facilitent l'hydrolyse.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent réagir avec le this compound dans des conditions douces.
Principaux produits :
Oxydation : Dérivés disulfures.
Hydrolyse : Carbendazime.
Substitution : Divers dérivés substitués du this compound.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés benzimidazoliques.
Biologie : Employé dans des études sur la résistance fongique et le développement de nouveaux fongicides.
Médecine : Étudié pour son utilisation potentielle dans les thérapies antifongiques.
5. Mécanisme d'action
Le this compound exerce ses effets fongicides en inhibant la synthèse de la β-tubuline, une protéine essentielle à la formation des microtubules pendant la division cellulaire. Cette inhibition perturbe le processus mitotique, conduisant à la mort des cellules fongiques . Le principal métabolite responsable de cette action est le carbendazime, qui se lie à la β-tubuline et empêche sa polymérisation .
Comparaison Avec Des Composés Similaires
Le thiophanate est souvent comparé à d'autres fongicides benzimidazoles tels que le benomyl et le carbendazime :
Benomyl : Plus efficace que le this compound, mais a un mode d'action similaire.
Carbendazime : Un métabolite direct du this compound ayant des propriétés fongicides similaires.
This compound-méthyle : Un dérivé du this compound avec des propriétés chimiques légèrement différentes, mais une activité biologique similaire.
Unicité : La particularité du this compound réside dans sa large activité et sa nature systémique, ce qui lui permet d'être absorbé et transloqué dans la plante, offrant une protection contre un large éventail d'agents pathogènes fongiques .
Composés similaires :
- Benomyl
- Carbendazime
- This compound-méthyle
Propriétés
IUPAC Name |
ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCATAIYKQPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034531 | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Almost insoluble in water; sparingly soluble in most organic solvents | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates from acetone, Yellow or yellowish crystalline solid | |
CAS No. |
23564-06-9 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophanate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0Y96D5I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194 °C (decomposes) | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiophanate-methyl?
A1: this compound-methyl itself is a pro-fungicide, meaning it converts to its active form within the target organism. It transforms into methyl benzimidazol-2-ylcarbamate (MBC) []. MBC disrupts fungal growth by binding to β-tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division and intracellular transport [, , ].
Q2: What are the downstream effects of this compound-methyl on fungi?
A2: By inhibiting β-tubulin, this compound-methyl ultimately disrupts microtubule assembly. This disruption leads to a cascade of effects, including the inhibition of fungal cell division, impaired transport of nutrients and organelles, and ultimately, fungal cell death [, ].
Q3: What is the molecular formula and weight of this compound-methyl?
A3: The molecular formula for this compound-methyl is C12H14N4O4S2, and its molecular weight is 342.4 g/mol [, ].
Q4: How does the pH of the application medium affect this compound-methyl?
A4: Lower pH levels can decrease both the fungitoxic activity and the conversion rate of this compound-methyl into its active form, methyl benzimidazol-2-ylcarbamate (MBC) [].
Q5: What is the primary mechanism of resistance to this compound-methyl in fungi?
A5: The most prevalent resistance mechanism involves mutations in the β-tubulin gene, specifically at codon 198. A common substitution is glutamic acid to alanine (E198A), reducing the binding affinity of MBC to β-tubulin and rendering the fungicide less effective [, , , ].
Q6: What are the potential toxicological concerns associated with this compound-methyl?
A7: While generally considered safe when used according to recommended guidelines, studies have shown that this compound-methyl can induce oxidative stress, leading to hematological and genotoxic effects in rats []. Further research is necessary to fully understand its long-term impact on human health and the environment.
Q7: What analytical methods are commonly used to determine this compound-methyl and its metabolites in various matrices?
A8: High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode array detectors (DAD) [, ], tandem mass spectrometry (MS/MS) [], or photodiode array detectors [], are frequently employed for the quantification of this compound-methyl and carbendazim in various matrices like apples, tea, and rapeseed.
Q8: Have these analytical methods undergone validation?
A9: Yes, the developed HPLC methods for this compound-methyl and carbendazim determination are validated for parameters like accuracy, precision, specificity, and limits of detection and quantification, ensuring reliable and robust analysis [, , ].
Q9: What is the environmental fate of this compound-methyl?
A10: this compound-methyl rapidly degrades in the environment, primarily into its metabolite carbendazim [, ].
Q10: What are the potential ecological effects of this compound-methyl?
A11: Studies have shown that this compound-methyl can negatively impact beneficial soil organisms like earthworms, potentially affecting soil health and biodiversity [, ]. This highlights the need for responsible usage and exploration of alternative, environmentally friendly fungicides.
Q11: What are some common applications of this compound-methyl in agriculture?
A12: this compound-methyl effectively controls various fungal diseases in different crops. It is used against Alternaria leaf spot in ornamental plants [], spring dead spot in bermudagrass turf [], and Fusarium leaf spot in dracaena [].
Q12: Can this compound-methyl be used as a seed treatment?
A13: Yes, this compound-methyl is effective as a seed treatment, protecting against seed-borne fungal diseases in crops like green gram [] and turfgrass []. It is often combined with other fungicides for broader spectrum disease control [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)


![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)
